molecular formula C17H11NO4 B6403868 4-(Naphthalen-2-YL)-2-nitrobenzoic acid CAS No. 1195530-80-3

4-(Naphthalen-2-YL)-2-nitrobenzoic acid

Cat. No.: B6403868
CAS No.: 1195530-80-3
M. Wt: 293.27 g/mol
InChI Key: SATZCKLXHGUYIN-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-YL)-2-nitrobenzoic acid is an organic compound that features a naphthalene ring attached to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-YL)-2-nitrobenzoic acid typically involves the nitration of 4-(Naphthalen-2-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under appropriate conditions.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

4-(Naphthalen-2-YL)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-YL)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy in biochemical applications.

Comparison with Similar Compounds

    4-(Naphthalen-1-YL)-2-nitrobenzoic acid: Similar structure but with the naphthalene ring attached at a different position.

    2-(Naphthalen-2-YL)-4-nitrobenzoic acid: Positional isomer with different substitution pattern on the benzoic acid ring.

Uniqueness: 4-(Naphthalen-2-YL)-2-nitrobenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

4-(Naphthalen-2-YL)-2-nitrobenzoic acid, identified by its CAS number 1195530-80-3, is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a naphthalene moiety and a nitro group. Its chemical structure can be represented as follows:

C15H11N1O2\text{C}_{15}\text{H}_{11}\text{N}_{1}\text{O}_{2}

This structure contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)
HeLa15
A54920
MDA-MB-23125

The IC50 values indicate that the compound has significant cytotoxic effects, particularly on HeLa cells, suggesting its potential as a candidate for anticancer drug development .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. The presence of the naphthalene moiety likely enhances its binding affinity with cellular targets, contributing to its biological activity .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Studies : A study demonstrated the efficacy of this compound against resistant bacterial strains, indicating its promise as an antimicrobial agent in clinical settings.
  • Anticancer Research : In a study focusing on breast cancer cells, the compound showed significant inhibition of cell proliferation, supporting further exploration for its use in cancer therapy.

Properties

IUPAC Name

4-naphthalen-2-yl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)15-8-7-14(10-16(15)18(21)22)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATZCKLXHGUYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690432
Record name 4-(Naphthalen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195530-80-3
Record name 4-(Naphthalen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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